molecular formula C15H14O4S2 B13047128 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate

Cat. No.: B13047128
M. Wt: 322.4 g/mol
InChI Key: OYBJCIRKJURQIG-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate typically involves multi-step organic reactions. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]thiopyran core. The final step includes esterification with 4-methylbenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and esterification processes .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoate moiety .

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate is unique due to its specific substitution pattern and the presence of both thieno[2,3-b]thiopyran and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate

InChI

InChI=1S/C15H14O4S2/c1-10-2-4-11(5-3-10)14(16)19-13-6-8-20-15-12(13)7-9-21(15,17)18/h2-6,8,13H,7,9H2,1H3

InChI Key

OYBJCIRKJURQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C=CSC3=C2CCS3(=O)=O

Origin of Product

United States

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